molecular formula C13H10N2O B1292047 2-(Benzyloxy)isonicotinonitrile CAS No. 501378-52-5

2-(Benzyloxy)isonicotinonitrile

Cat. No.: B1292047
CAS No.: 501378-52-5
M. Wt: 210.23 g/mol
InChI Key: KYMIUUVPYRKLMC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)isonicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

The use of 2-(Benzyloxy)isonicotinonitrile and its derivatives is noted in various chemical transformations. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives through reactions with different bi-functional reagents has been researched, demonstrating its versatility in creating various chemical structures (Mansour, Sayed, Marzouk, & Shaban, 2021). Similarly, the synthesis and characterization of polybenzoxazine with phenylnitrile functional group emphasize its potential in polymer chemistry (Qi, Ren, Pan, Zhuang, Huang, & Du, 2009).

Coordination Chemistry

In coordination chemistry, the compound has been utilized in reactions with [Cd(SCN)2], leading to the synthesis and X-ray characterization of coordination polymers (Chen, Liu, & You, 2002). This highlights its role in forming complex structures and frameworks.

Catalysis and Organic Reactions

The compound plays a role in various catalytic and organic reactions. For instance, the catalytic amounts of certain nickel complexes in the presence of this compound derivatives have been explored for isomerization and bond cleavage reactions, showcasing its involvement in complex organic transformations (Acosta-Ramírez, Flores‐Álamo, Jones, & García, 2008).

Material Science

In material science, research into the synthesis of this compound derivatives and their antibacterial properties indicates potential applications in developing new materials with specific biological activities (Mahdi, Al-Smaism, & Ibrahim, 2016).

Environmental Studies

Finally, its derivatives are also seen in environmental studies, such as the determination of corrosion inhibitors in environmental water samples, which underscores its significance in analytical chemistry and environmental monitoring (Weiss & Reemtsma, 2005).

Properties

IUPAC Name

2-phenylmethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMIUUVPYRKLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride (60% oil, 0.13 g, 3.3 mmol) was suspended in tetrahydrofuran (2 ml), Benzyl alcohol (0.30 g, 3.2 mmol) was added thereto and the mixture was stirred for 30 minutes. A solution of 2-chloro-4-cyanopyridine (0.40 g, 2.9 mmol) in tetrahydrofuran (1 ml) was added to the mixture and the mixture was refluxed for 6 hrs. The reaction mixture was combined with ethyl acetate and water and stirred. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel (30 g) column chromatography, eluted with hexane-ethyl acetate (4:1, v/v) to give the titled compound (0.37 g, 62%).
Quantity
0.13 g
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0.3 g
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0.4 g
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1 mL
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2 mL
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Yield
62%

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-cyanopyridine (0.40 g, 2.9 mmol) in tetrahydrofuran (1 ml) was added to the mixture and the mixture was refluxed for 6 hrs. The reaction mixture was combined with ethyl acetate and water and stirred. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel (30 g) column chromatography, eluted with hexane-ethyl acetate (4:1, v/v) to give the titled compound (0.37 g, 62%).
Quantity
0.4 g
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1 mL
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0 (± 1) mol
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0 (± 1) mol
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62%

Synthesis routes and methods III

Procedure details

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